

Introduction: Defining the Polymer Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

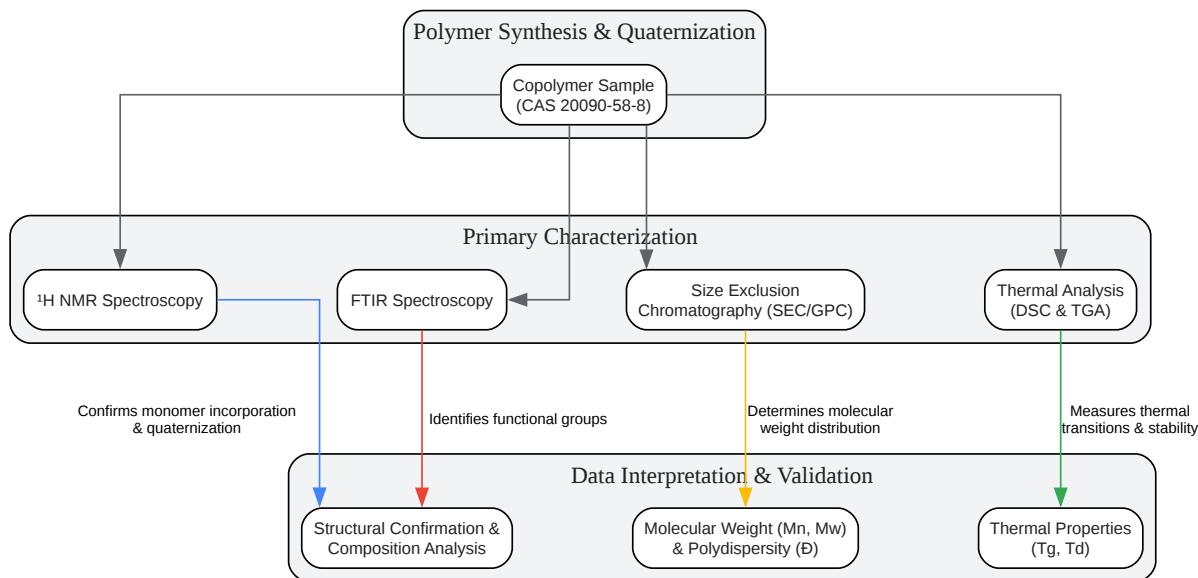
Compound Name: 4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Cat. No.: B081018

[Get Quote](#)

The compound designated by CAS number 20090-58-8 is identified as 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compound with diethyl sulfate.^[1] In simpler terms, this is a random copolymer synthesized from two monomer units: 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N-vinylpyrrolidone (NVP). The tertiary amine groups of the DMAEMA units are subsequently quaternized using diethyl sulfate as an ethylating agent.^[2] This modification transforms the polymer into a cationic polyelectrolyte, significantly influencing its properties and applications, particularly in fields requiring interactions with negatively charged biological molecules or surfaces.^{[3][4][5]}

The resulting structure, poly(N-vinylpyrrolidone-co-2-(dimethylamino)ethyl methacrylate), quaternized with diethyl sulfate, combines the hydrophilicity and biocompatibility of the NVP units with the pH-responsive and cationic nature of the quaternized DMAEMA units. Comprehensive characterization is essential to determine its structural integrity, molecular weight distribution, thermal properties, and composition, which are critical parameters for its application in research and drug development.


Physicochemical and Structural Properties

A thorough characterization workflow is necessary to elucidate the structure and properties of this complex copolymer. This guide outlines the core analytical techniques employed for this purpose.

Property	Description	Significance
Chemical Structure	A random copolymer of NVP and DMAEMA, with DMAEMA units quaternized by diethyl sulfate.	The precise monomer ratio and degree of quaternization dictate the polymer's charge density, solubility, and functional behavior.
Appearance	Typically a white to off-white powder or solid.	Provides a preliminary check for purity and consistency.
Solubility	The quaternization of the DMAEMA units generally imparts or enhances water solubility. ^{[3][6]} The polymer is also often soluble in polar organic solvents like methanol, ethanol, and chloroform. ^[7]	Solubility is a critical parameter for processing, formulation, and application, especially in aqueous systems for biological applications.
Cationic Nature	The quaternization introduces permanent positive charges on the DMAEMA units. ^[8]	This property is fundamental for applications such as gene delivery, where the polymer complexes with negatively charged DNA. ^{[4][5]}

Core Characterization Workflow: A Multi-Technique Approach

A combination of spectroscopic, chromatographic, and thermal analysis techniques is required for a full characterization. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the copolymer.

[Click to download full resolution via product page](#)

Caption: Core characterization workflow for CAS 20090-58-8.

Part 1: Spectroscopic Characterization

Spectroscopic methods are foundational for confirming the chemical structure of the copolymer.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the most powerful tool for determining the copolymer composition (the molar ratio of NVP to DMAEMA units) and confirming the success of the quaternization reaction. The integration of specific proton signals unique to each monomer allows for quantitative analysis. The quaternization is evidenced by a downfield shift of the protons adjacent to the nitrogen atom in the DMAEMA units.[3]

Experimental Protocol:

- Sample Preparation: Dissolve 10-15 mg of the copolymer in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.[3]
- Instrument Setup: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
- Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: Process the spectrum using appropriate software. Identify and integrate the characteristic peaks for both monomer units and the quaternizing group.

Proton Signal	Typical Chemical Shift (ppm)	Assignment
NVP Protons	1.5 - 2.5	Protons of the pyrrolidone ring
DMAEMA Protons	~4.1	-O-CH ₂ -CH ₂ -N-
~2.6	-O-CH ₂ -CH ₂ -N-	
~2.3	-N(CH ₃) ₂ (unquaternized)	
Quaternized DMAEMA	~3.1-3.4	-N ⁺ (CH ₃) ₂ -CH ₂ CH ₃ (Shifted from ~2.3 ppm)
~1.2-1.4	-N ⁺ (CH ₃) ₂ -CH ₂ CH ₃ (from diethyl sulfate)	
Polymer Backbone	0.8 - 2.2	-CH ₂ - and -CH- protons

Note: Exact chemical shifts can vary based on solvent and copolymer composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid and effective method for confirming the presence of key functional groups within the copolymer, serving as a qualitative verification of its composition. The presence of carbonyl stretching bands from both the NVP (amide) and DMAEMA (ester) units is a primary indicator of a successful copolymerization. While less

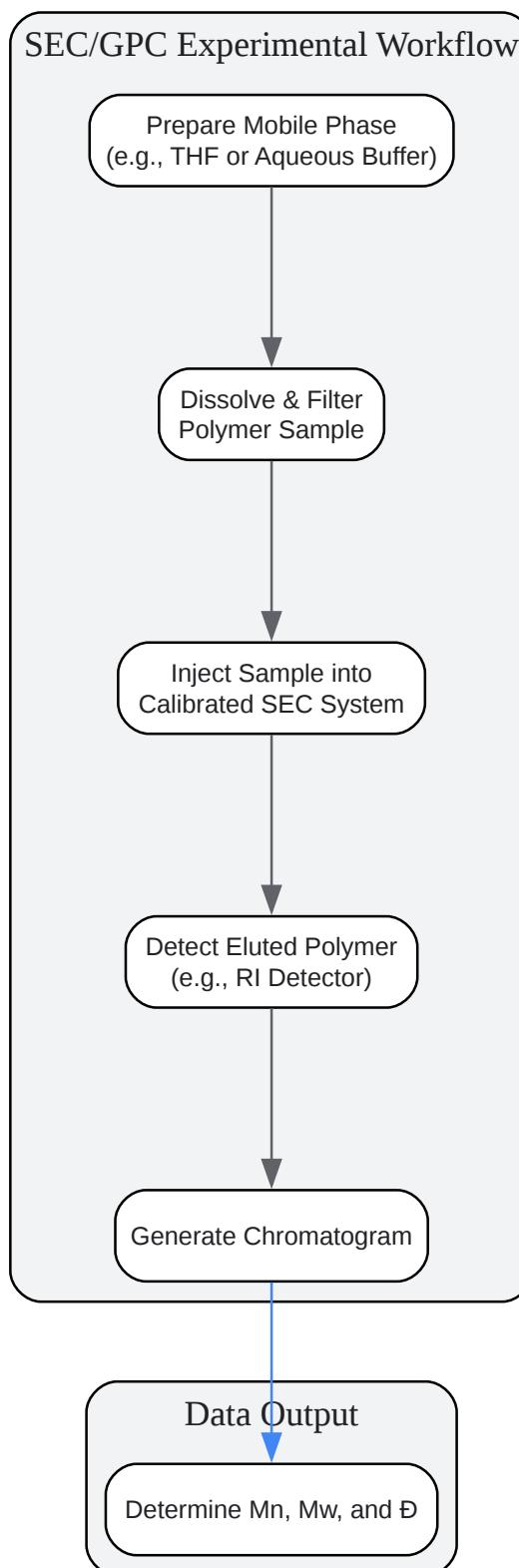
quantitative than NMR for quaternization, changes in the C-N stretching region can sometimes be observed.[9][10]

Experimental Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried polymer sample with dry KBr powder and pressing it into a transparent disk.[11] Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory for direct analysis of the solid sample.[3]
- Data Acquisition: Record the spectrum over the range of 4000–400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the copolymer.

Wavenumber (cm^{-1})	Vibration Mode	Functional Group Assignment
~2950	C-H stretch	Aliphatic groups in the polymer backbone and side chains
~1730	C=O stretch	Ester group in DMAEMA units
~1650	C=O stretch	Amide group (lactam) in NVP units
~1160	C-N stretch	Tertiary amine in DMAEMA units[10]
~1240 & ~1150	C-O stretch	Ester group

Part 2: Molecular Weight Determination


The molecular weight and its distribution are critical properties that influence the polymer's physical and biological performance.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Expertise & Experience: SEC is the standard technique for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index ($D = M_w/M_n$).^[7] The choice of mobile phase and column set is crucial. For cationic polymers, interactions with the column packing material can be a challenge, often requiring the addition of salts to the mobile phase to suppress ionic interactions and prevent peak tailing.

Experimental Protocol:

- **Mobile Phase Preparation:** Prepare an appropriate mobile phase. For PDMAEMA-based polymers, THF is common.^[7] For quaternized, water-soluble polymers, an aqueous buffer (e.g., phosphate buffer with added salt like $NaNO_3$) is often necessary.
- **Sample Preparation:** Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 or 0.45 μ m filter before injection.
- **Instrumentation:** Use an SEC system equipped with a refractive index (RI) detector and a suitable set of columns for the expected molecular weight range.^{[7][12]}
- **Calibration:** Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
- **Data Analysis:** Analyze the resulting chromatogram to determine M_n , M_w , and D relative to the calibration standards. A low D value (typically < 1.5) suggests a well-controlled polymerization process.^[13]

[Click to download full resolution via product page](#)

Caption: Workflow for SEC/GPC analysis.

Part 3: Thermal Analysis

Thermal analysis provides insight into the physical state and stability of the polymer.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For a random copolymer, a single Tg is typically observed, with a value intermediate between those of the corresponding homopolymers (PNVP and PDMAEMA).[14] This measurement is a key indicator of the material's amorphous nature and its behavior at different temperatures.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** a. Heat the sample to a temperature above its expected Tg to erase any prior thermal history. b. Cool the sample at a controlled rate (e.g., 10 °C/min). c. Heat the sample again at a controlled rate (e.g., 10 °C/min).[7][12]
- **Data Analysis:** Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.[7][15]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This analysis is critical for determining the thermal stability and decomposition profile of the copolymer. The decomposition of PDMAEMA-based polymers often occurs in multiple stages, corresponding to the degradation of the side chains followed by the polymer backbone.[11][16]

Experimental Protocol:

- Sample Preparation: Place a small, accurately weighed amount of the polymer (5-10 mg) into a TGA crucible.
- Instrument Setup: Place the crucible in the TGA furnace.
- Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[15]
- Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperatures of maximum weight loss.

Thermal Property	Typical Value Range	Significance
Glass Transition (Tg)	Varies with composition. PDMAEMA homopolymer Tg is ~19-27 °C.[7][12] PNVP homopolymer Tg is much higher.	Defines the upper-temperature limit for applications where rigidity is required and indicates miscibility of the monomer units.
Decomposition Temp. (Td)	PDMAEMA degradation starts ~290-380 °C.[6][11]	Indicates the thermal stability of the polymer, which is important for processing and storage conditions.

Conclusion

The comprehensive characterization of CAS 20090-58-8 requires a synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. ¹H NMR and FTIR confirm the chemical structure and successful quaternization. SEC/GPC provides essential data on molecular weight and distribution, which are critical for predicting material performance. Finally, DSC and TGA define the thermal properties, establishing the material's operational temperature range and stability. Together, these methods provide the robust, validated data required for advanced research and development applications.

References

- U.S. Environmental Protection Agency. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate - Substance Details. [\[Link\]](#)
- ResearchGate. Glass transition temperature (Tg) values for P(NVP-co-DMAEMA) (a) and... [\[Link\]](#)
- Asian Journal of Engineering and Applied Technology. CHARACTERIZATION AND PROPERTIES ANALYSIS FOR THE ANTIMICROBIAL PROPERTY OF QUATERNISED COPOLYMERS N-VINYLPYRROLIDONE - DIMETHYL AMINO ETHYL METHACRYLATE: REVIEW. [\[Link\]](#)
- MDPI. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. [\[Link\]](#)
- Polymer Source. Poly(N,N-dimethylaminoethyl methacrylate) Sample #: P9740-DMAEMA. [\[Link\]](#)
- eScholarship@McGill. pH and temperature-sensitive statistical copolymers poly[2-(dimethylamino)ethyl methacrylate-stat-2-vinylpyridine] with functio. [\[Link\]](#)
- Dove Medical Press. characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. [\[Link\]](#)
- National Center for Biotechnology Information. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. [\[Link\]](#)
- PubMed. Copolymers of 2-(dimethylamino)ethyl methacrylate with ethoxytriethylene glycol methacrylate or N-vinyl-pyrrolidone as gene transfer agents. [\[Link\]](#)
- ACS Publications. Water-Soluble Micelles with a Polyferrocenylsilane Core for Reductive Synthesis of Nanomaterials. [\[Link\]](#)
- DergiPark. Synthesis and Characterization of Polysulfone-based Graft Copolymers Possessing Quaternary Ammonium Salts via Photoiniferter Polymerization. [\[Link\]](#)

- PubMed. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). [\[Link\]](#)
- PLOS One. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). [\[Link\]](#)
- MDPI. Thermoresponsive Poly(N-Isopropylacrylamide-co-Dimethylaminoethyl Methacrylate) Microgel Aqueous Dispersions with Potential Antimicrobial Properties. [\[Link\]](#)
- Polymer Source. Poly(N-N-dimethylaminoethyl methacrylate) Sample #: P7529-DMAEMA. [\[Link\]](#)
- Volza.com. Methylpyrimidine Exports from China. [\[Link\]](#)
- MDPI. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. [\[Link\]](#)
- RSC Publishing. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. [\[Link\]](#)
- MDPI. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action. [\[Link\]](#)
- ResearchGate. (PDF) Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N'-dimethylaminoethyl methacrylate sulfate) Hydrogels. [\[Link\]](#)
- ResearchGate. Molecular weight distribution for PDMAEMA samples obtained with... [\[Link\]](#)
- PubChem. 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate, compd. with polyethylene glycol hydrogen maleate C9-11-alkyl ethers. [\[Link\]](#)
- Cheméo. Chemical Properties of 2-Propenoic acid, 2-methyl-, ethenyl ester (CAS 4245-37-8). [\[Link\]](#)
- MDPI. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [\[Link\]](#)
- NIST WebBook. 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester. [\[Link\]](#)

- National Center for Biotechnology Information. Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate). [\[Link\]](#)
- Canada.ca. Screening Assessment for the Challenge Sulfuric Acid, Diethyl Ester (Diethyl sulfate). [\[Link\]](#)
- MDPI. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. canada.ca [canada.ca]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Copolymers of 2-(dimethylamino)ethyl methacrylate with ethoxytriethylene glycol methacrylate or N-vinyl-pyrrolidone as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymersource.ca [polymersource.ca]
- 8. mdpi.com [mdpi.com]
- 9. CHARACTERIZATION AND PROPERTIES ANALYSIS FOR THE ANTIMICROBIAL PROPERTY OF QUATERNISED COPOLYMERS N-VINYLPYRROLIDONE - DIMETHYL AMINO ETHYL METHACRYLATE: REVIEW | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING ISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]
- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 12. polymersource.ca [polymersource.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Defining the Polymer Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081018#cas-number-20090-58-8-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com